1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione
Description
1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione is a synthetic imidazolidine-2,4,5-trione derivative characterized by a 3-chlorobenzyl group at position 1 and a 3-oxobutan-2-yl substituent at position 2.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4/c1-8(9(2)18)17-13(20)12(19)16(14(17)21)7-10-4-3-5-11(15)6-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOPCLAFIBRAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=O)C(=O)N(C1=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 290.79 g/mol. Its structure includes an imidazolidine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉ClN₂O |
| Molecular Weight | 290.79 g/mol |
| Density | 1.12 g/cm³ |
| Boiling Point | 419.1 °C |
| Flash Point | 207.3 °C |
Antimicrobial Properties
Recent studies have indicated that compounds similar to imidazolidines exhibit antimicrobial activity against various pathogens. For instance, derivatives of imidazolidine have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections caused by resistant strains .
Anti-inflammatory Effects
Research has demonstrated that imidazolidine derivatives can inhibit the production of pro-inflammatory cytokines. For example, a study on related compounds showed a reduction in COX-2 expression in RAW 264.7 cells stimulated by lipopolysaccharides (LPS), indicating anti-inflammatory properties . This suggests that this compound may also possess similar effects.
Anticancer Activity
Imidazolidine derivatives have been investigated for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . The specific mechanisms for this compound remain to be fully elucidated but warrant further investigation.
Study on Antimicrobial Activity
In a controlled experiment assessing the antimicrobial efficacy of imidazolidine derivatives, it was found that certain structural modifications enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the chlorophenyl group in increasing lipophilicity and membrane permeability .
Anti-inflammatory Mechanism Investigation
A research project focused on the anti-inflammatory properties of similar compounds revealed that they could effectively inhibit NF-kB activation in macrophages. This suggests that this compound might also exert its effects through this pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and biological activities:
Key Observations:
Substituent Effects on Activity: Electron-withdrawing groups (e.g., Cl, F) at the para position of the phenyl ring enhance AChE/BChE inhibition. For example, compound 3d (4-isopropylphenyl) shows superior BChE inhibition (IC50 = 1.66 μmol/L), outperforming the standard drug galanthamine . Benzothiazole derivatives (e.g., 3e, 3d) exhibit higher AChE activity than non-aromatic substituents (e.g., 23b), likely due to π-π stacking interactions with enzyme active sites .
Chlorine Position :
- Meta-substituted Cl (as in the target compound) is less common in literature compared to para-substituted analogs. Para-Cl analogs (e.g., 3e) show stronger enzyme inhibition, suggesting meta substitution may reduce efficacy .
Pharmacological Potential
While the target compound’s bioactivity remains uncharacterized, its analogs highlight:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
